Superior Step-Efficiency Compared to the Dione Intermediate in Enasidenib Synthesis
In the published Enasidenib synthetic route, the use of the target compound (dichloro intermediate 4) allows for a direct, two-step sequential amination to install the final pharmacophore. In contrast, the alternative route starting from the 1,3,5-triazine-2,4-dione (CAS 1446507-38-5) requires an additional, low-yielding chlorination step with POCl3/PCl5 to generate the dichloro intermediate in situ, adding a step and reducing overall efficiency [1]. This represents a class-level inference where the pre-formed dichloro compound eliminates a variable-yield activation step, directly decreasing the step-count from the dione by one full synthetic transformation.
| Evidence Dimension | Number of synthetic steps from intermediate to Enasidenib |
|---|---|
| Target Compound Data | 2 steps (sequential amination) |
| Comparator Or Baseline | 3 steps for the dione comparator CAS 1446507-38-5 (chlorination, then two aminations) |
| Quantified Difference | 1-step reduction (33% fewer transformations to the final API) |
| Conditions | Standard batch processing as described in published Enasidenib synthesis patents and process reviews [1] |
Why This Matters
For procurement, a lower step-count directly translates to higher cumulative yield, faster cycle times, and lower manufacturing costs, making this the strategically superior starting point for scale-up.
- [1] 360doc. (2020). Synthesis of the new leukemia drug enasidenib. Retrieved from 360doc.com View Source
